molecular formula C21H30 B139086 (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) CAS No. 155041-85-3

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Cat. No.: B139086
CAS No.: 155041-85-3
M. Wt: 282.5 g/mol
InChI Key: BCUMFFLWJNKNOU-UHFFFAOYSA-N
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Description

(trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) is an organic compound characterized by its unique structure, which includes a p-tolyl group and a vinyl group attached to a bi(cyclohexane) framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) typically involves the following steps:

    Formation of the Bi(cyclohexane) Core: The bi(cyclohexane) core can be synthesized through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an aluminum chloride catalyst.

    Vinyl Group Addition: The vinyl group can be added through a Heck reaction, where the bi(cyclohexane) derivative is reacted with vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the vinyl group to an ethyl group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the p-tolyl group, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Ethyl-substituted bi(cyclohexane) derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

Medicine

The compound itself is not widely used in medicine, but its derivatives could be explored for pharmaceutical applications, particularly in the design of new drugs with specific molecular targets.

Industry

In industry, (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) can be used in the production of polymers and advanced materials. Its unique structure imparts desirable properties such as rigidity and thermal stability to the resulting materials.

Mechanism of Action

The mechanism of action of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) depends on the specific reactions it undergoes. In general, the compound can participate in various organic reactions due to the presence of reactive functional groups such as the vinyl and p-tolyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the generation of diverse products.

Comparison with Similar Compounds

Similar Compounds

    (trans,trans)-4-(p-Tolyl)-4’-ethyl-1,1’-bi(cyclohexane): Similar structure but with an ethyl group instead of a vinyl group.

    (trans,trans)-4-(p-Tolyl)-4’-methyl-1,1’-bi(cyclohexane): Similar structure but with a methyl group instead of a vinyl group.

    (trans,trans)-4-(p-Tolyl)-4’-phenyl-1,1’-bi(cyclohexane): Similar structure but with a phenyl group instead of a vinyl group.

Uniqueness

The uniqueness of (trans,trans)-4-(p-Tolyl)-4’-vinyl-1,1’-bi(cyclohexane) lies in its combination of a vinyl group and a p-tolyl group attached to a bi(cyclohexane) framework

Properties

IUPAC Name

1-[4-(4-ethenylcyclohexyl)cyclohexyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30/c1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h3-5,8-9,17,19-21H,1,6-7,10-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUMFFLWJNKNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608922
Record name (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155041-85-3
Record name (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-(4-trans-vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-b enzol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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